molecular formula C9H18O3 B1585248 Trimethylolpropane monoallyl ether CAS No. 682-11-1

Trimethylolpropane monoallyl ether

Cat. No. B1585248
Key on ui cas rn: 682-11-1
M. Wt: 174.24 g/mol
InChI Key: LZDXRPVSAKWYDH-UHFFFAOYSA-N
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Patent
US08637194B2

Procedure details

1,1,1-Tris(hydroxymethyl)propane (trimethylolpropane) (13.20 g, 110 mmol) (Sigma-Aldrich) and 250 mL of THF were mixed in a 500-mL 3-neck round bottom flask with condensor. KOH (64.5 g 1.01 mol 3.0 equiv. per OH), and tetrabutyl ammonium bromide (TBAB) (0.345 g, 0.923 mol) (Sigma-Aldrich) were added via powder funnel, followed by addition of allyl bromide, (80.0 g, 0.923 mol, 3.0 equiv. per OH) via a 125-mL addition funnel over 10 mins. The reaction was then immediately placed into an oil bath at 70° C. for 24 hours. The reaction was monitored by TLC (110:1 hexanes:ethyl acetate), showing the product spot at Rf=0.4 and no spots for tri-, di-, or mono-allylsubstituted 1,1,1-Tris(hydroxymethyl)propane. The reaction mixture was vacuum-filtered through a 150-mL coarse glass-fritted Büchner funnel. The organic layer was diluted with diethyl ether (2×250 mL). The organic layer was washed with 5% K2CO3 (5×300 mL) and dried over MgSO4. Volatiles were removed by a rotary evaporator (40° C. bath temperature) to yield the trimethylolpropane allyl ether (TMPTAE), (11.95 g; 90% yield); and has the following spectra:
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
64.5 g
Type
reactant
Reaction Step Two
Quantity
0.345 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mono-allylsubstituted 1,1,1-Tris(hydroxymethyl)propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5].[CH2:10]1[CH2:14]OC[CH2:11]1.[OH-].[K+].C(Br)C=C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C>[CH3:5][CH2:4][C:3]([CH2:8][O:9][CH2:14][CH:10]=[CH2:11])([CH2:6][OH:7])[CH2:2][OH:1] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
OCC(CC)(CO)CO
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
64.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.345 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
mono-allylsubstituted 1,1,1-Tris(hydroxymethyl)propane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was vacuum-filtered through a 150-mL coarse glass-fritted Büchner funnel
ADDITION
Type
ADDITION
Details
The organic layer was diluted with diethyl ether (2×250 mL)
WASH
Type
WASH
Details
The organic layer was washed with 5% K2CO3 (5×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Volatiles were removed by a rotary evaporator (40° C. bath temperature)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CCC(CO)(CO)COCC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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